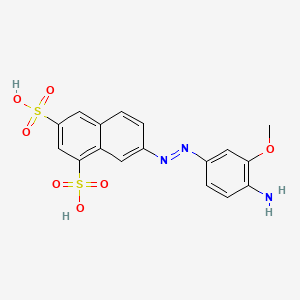
1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s unique structure allows it to be used in a variety of applications, particularly in the dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1,3-Naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated control systems helps in maintaining the desired reaction parameters, thereby improving efficiency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox processes. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s color, solubility, and interaction with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
63182-23-0 |
|---|---|
Molecular Formula |
C17H15N3O7S2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
7-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C17H15N3O7S2/c1-27-16-8-12(4-5-15(16)18)20-19-11-3-2-10-6-13(28(21,22)23)9-17(14(10)7-11)29(24,25)26/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26) |
InChI Key |
SNWOLNBVIFEONT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















